molecular formula C9H8N2O3S B2666821 Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate CAS No. 443955-71-3

Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate

Cat. No. B2666821
M. Wt: 224.23
InChI Key: HVFSNKWAUPKWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07622481B2

Procedure details

The ester (b) (2.8 g) was hydrolysed with aqueous sodium hydroxide then acidified with 2M HCl and filtered to afford a solid (2.5 g) by the method of Example (1 h).
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:15]=[N:14][C:8]2[S:9][CH2:10][C:11](=[O:13])[NH:12][C:7]=2[CH:6]=1)=[O:4].[OH-].[Na+].Cl>>[O:13]=[C:11]1[CH2:10][S:9][C:8]2[N:14]=[CH:15][C:5]([C:3]([OH:4])=[O:2])=[CH:6][C:7]=2[NH:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(SCC(N2)=O)N=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=C(SC1)N=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.